

Synthesis and Characterization of 2-Nitrocyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrocyclohexanol

Cat. No.: B8771557

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-nitrocyclohexanol**, a valuable building block in organic synthesis. The document details two primary synthetic routes and outlines the key analytical techniques for its structural elucidation and purity assessment.

Synthesis of 2-Nitrocyclohexanol

2-Nitrocyclohexanol can be effectively synthesized through two principal methods: the Henry (nitroaldol) reaction and the reduction of 2-nitrocyclohexanone. Both methods offer distinct advantages and can be selected based on the availability of starting materials and desired stereochemical outcomes.

Method 1: Henry Reaction of Cyclohexanone and Nitromethane

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with a carbonyl compound.^[1] In this case, cyclohexanone reacts with nitromethane to yield 1-(nitromethyl)cyclohexan-1-ol, which is an isomer of **2-nitrocyclohexanol**. To obtain **2-nitrocyclohexanol**, cyclohexanecarbaldehyde would be the appropriate starting material.

Experimental Protocol:

A detailed experimental protocol for a similar Henry reaction is provided below, which can be adapted for the synthesis of **2-nitrocyclohexanol**.

- Materials: Cyclohexanecarbaldehyde, nitromethane, a suitable base (e.g., potassium carbonate, DBU), and a solvent (e.g., methanol, THF).
- Procedure:
 - To a stirred solution of cyclohexanecarbaldehyde in the chosen solvent, add nitromethane.
 - Cool the mixture in an ice bath.
 - Slowly add the base to the reaction mixture while maintaining the low temperature.
 - Allow the reaction to stir at room temperature for a specified period (e.g., 18-24 hours), monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Method 2: Reduction of 2-Nitrocyclohexanone

The reduction of the ketone functionality in 2-nitrocyclohexanone provides a direct route to **2-nitrocyclohexanol**. Sodium borohydride (NaBH_4) is a commonly used reducing agent for this transformation due to its mildness and selectivity. The diastereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Experimental Protocol:

- Materials: 2-Nitrocyclohexanone, sodium borohydride, and a protic solvent (e.g., methanol, ethanol).

- Procedure:

- Dissolve 2-nitrocyclohexanone in the chosen solvent in a round-bottom flask.
- Cool the solution in an ice bath.
- Portion-wise, add sodium borohydride to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a set time, monitoring by TLC.
- Quench the reaction by the slow addition of water or a dilute acid.
- Remove the solvent under reduced pressure.
- Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
- Purify by column chromatography or recrystallization.

Characterization of 2-Nitrocyclohexanol

Thorough characterization is essential to confirm the structure and purity of the synthesized **2-nitrocyclohexanol**. The following spectroscopic techniques are routinely employed.

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₆ H ₁₁ NO ₃
Molecular Weight	145.16 g/mol [2]
IUPAC Name	2-nitrocyclohexan-1-ol[2]
Appearance	(Expected) Colorless to pale yellow oil or solid
CAS Number	4050-48-0[2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2-nitrocyclohexanol** based on the analysis of structurally similar compounds and general spectroscopic principles.

Table 2.1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.5 - 4.0	m	1H	CH-NO ₂
~3.8 - 3.4	m	1H	CH-OH
~2.5 - 1.2	m	8H	Cyclohexyl CH ₂
Variable	br s	1H	OH

Table 2.2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~90 - 85	CH-NO ₂
~75 - 70	CH-OH
~35 - 20	Cyclohexyl CH ₂

Table 2.3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch
3000 - 2850	Medium-Strong	C-H stretch (aliphatic)
1560 - 1540	Strong	N-O asymmetric stretch (NO ₂)
1380 - 1370	Strong	N-O symmetric stretch (NO ₂)
1100 - 1000	Medium-Strong	C-O stretch

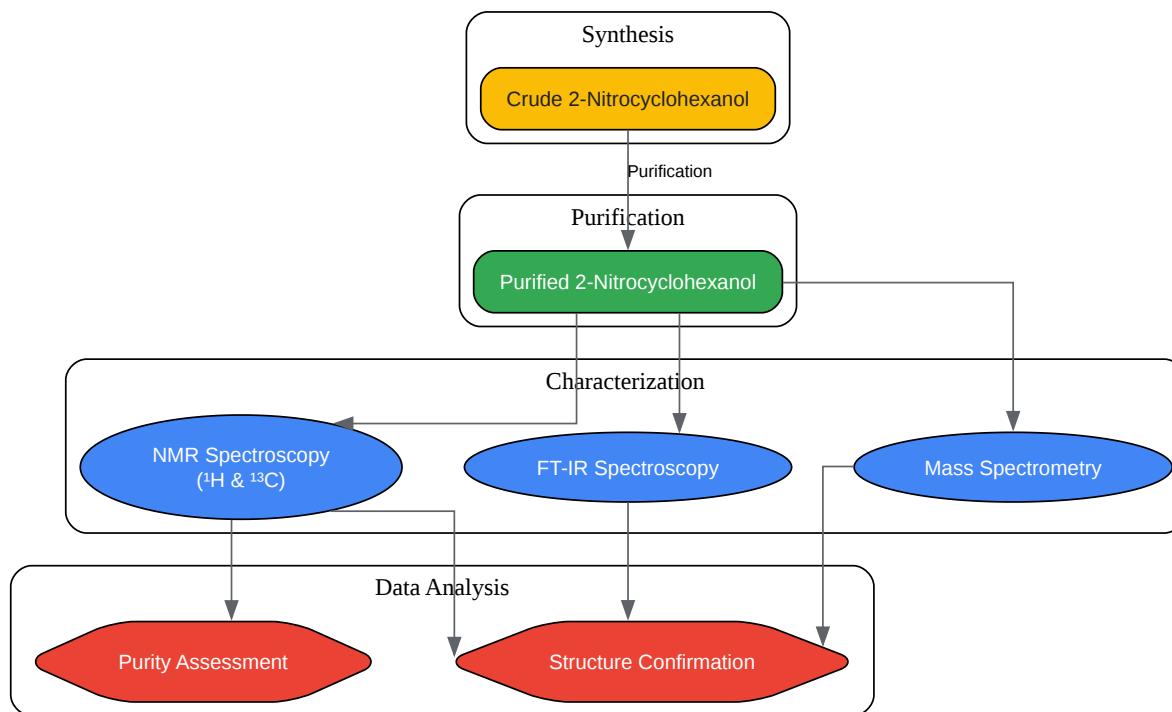
Table 2.4: Predicted Mass Spectrometry Data

m/z	Interpretation
145	$[M]^+$ (Molecular Ion)
127	$[M - H_2O]^+$
99	$[M - NO_2]^+$
(various)	Further fragmentation of the cyclohexyl ring

Visualized Workflows and Relationships

Synthesis Workflow

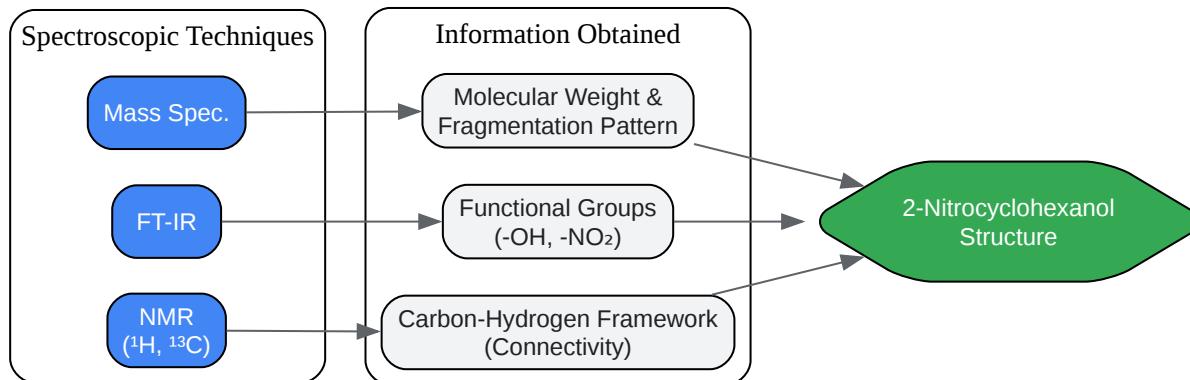
The following diagram illustrates the general workflow for the synthesis of **2-nitrocyclohexanol** via the reduction of 2-nitrocyclohexanone.



[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Nitrocyclohexanol** via Reduction.

Characterization Workflow


This diagram outlines the logical flow of characterizing the synthesized **2-nitrocyclohexanol**.

[Click to download full resolution via product page](#)

Caption: Characterization workflow for **2-Nitrocyclohexanol**.

Logical Relationship of Characterization Techniques

The following diagram illustrates how different characterization techniques provide complementary information to elucidate the structure of **2-nitrocyclohexanol**.

[Click to download full resolution via product page](#)

Caption: Interrelation of characterization techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-Nitrocyclohexan-1-ol | C₆H₁₁NO₃ | CID 277967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and Characterization of 2-Nitrocyclohexanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8771557#synthesis-and-characterization-of-2-nitrocyclohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com